molecular formula C18H20N2O4S B2527697 N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 1396854-39-9

N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No. B2527697
CAS RN: 1396854-39-9
M. Wt: 360.43
InChI Key: MMYAWBRWRZYOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2-(methylthio)phenyl)oxalamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide, a related compound, has been shown to significantly enhance the catalytic activity in copper-catalyzed coupling reactions. This includes the N-arylation of anilines and cyclic secondary amines, enabling the coupling of a broad range of (hetero)aryl bromides with various amines at low temperatures and catalyst loadings. This methodology is particularly important for synthesizing pharmaceutically relevant building blocks (Bhunia, Kumar, & Ma, 2017).

Pharmacological Evaluations

Another study focused on the synthesis and pharmacological evaluation of novel derivatives involving furan compounds. These compounds have been tested for their antidepressant and antianxiety activities in animal models, highlighting the potential of furan derivatives in medicinal chemistry (Kumar et al., 2017).

Inhibition of Enzymes

Furan-amidines, including structures analogous to the compound , have been evaluated as inhibitors for the enzyme NQO2. These inhibitors are considered for their potential use in cancer chemotherapy and malaria treatment. The study provides insights into the structure-activity relationship and the effect of substituting the furan ring on the inhibitory activity (Alnabulsi et al., 2018).

Vasodilator Action

Furoxans, compounds related to furan, have been investigated for their vasodilator action. These studies help understand the molecular mechanisms of such compounds, which can inform the development of new therapeutic agents (Feelisch, Schönafinger, & Noack, 1992).

properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-25-14-6-3-2-5-13(14)20-17(22)16(21)19-11-18(23,12-8-9-12)15-7-4-10-24-15/h2-7,10,12,23H,8-9,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYAWBRWRZYOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2CC2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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